molecular formula C10H11BrO2S B1443363 1-Bromo-4-cyclopropylmethanesulfonyl-benzene CAS No. 144461-23-4

1-Bromo-4-cyclopropylmethanesulfonyl-benzene

Cat. No. B1443363
CAS RN: 144461-23-4
M. Wt: 275.16 g/mol
InChI Key: HSMCRALZDRREHE-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopropylmethanesulfonyl-benzene (BCM) is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.16 g/mol . It has been a subject of interest in scientific research due to its unique chemical and biological properties.


Molecular Structure Analysis

The IUPAC name for this compound is 1-bromo-4-((cyclopropylmethyl)sulfonyl)benzene . The InChI code is 1S/C10H11BrO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.17 g/mol . It should be stored at a temperature between 2-8°C .

Relevant Papers Unfortunately, specific peer-reviewed papers related to 1-Bromo-4-cyclopropylmethanesulfonyl-benzene were not found in the search results .

Scientific Research Applications

Synthetic Building Blocks and Chemical Reactions

Brominated benzene derivatives serve as versatile synthetic intermediates in organic chemistry. For example, they are used in the Michael-induced Ramberg-Bäcklund reaction, which is a method for transforming certain sulfone compounds into alkenes or alkynes through a sequence of bromination and dehydrobromination steps. This process is important for constructing complex molecular architectures from simpler precursors (Vasin, Bolusheva, & Razin, 2003).

Studies on Circular Dichroism

Research on circular dichroisms (CD) of bromo-substituted cyclophanes has been conducted to understand their optical properties and their potential applications in materials science. These studies help in determining the absolute configurations of chiral molecules and understanding the effects of bromine substitution on the optical activity of compounds (Toda, Inoue, & Mori, 2018).

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving bromo-substituted benzene derivatives have been explored for the assembly of complex heterocyclic structures, such as indeno[1,2-c]chromenes. These reactions demonstrate the utility of brominated benzene derivatives in facilitating bond formations that lead to pharmacologically relevant compounds (Pan, Luo, Ding, Fan, & Wu, 2014).

Fluorescence Properties

The synthesis and study of the fluorescence properties of bromo-substituted benzene derivatives highlight their potential use in the development of new luminescent materials. Such compounds have been investigated for their aggregation-induced emission (AIE) characteristics, which are significant for designing optical and electronic devices (Zuo-qi, 2015).

properties

IUPAC Name

1-bromo-4-(cyclopropylmethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMCRALZDRREHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-cyclopropylmethanesulfonyl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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